2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

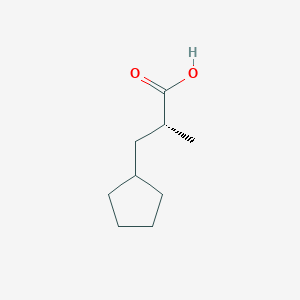

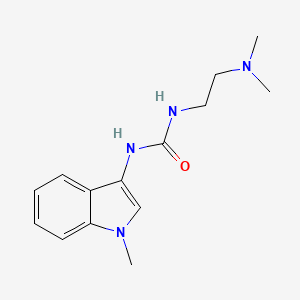

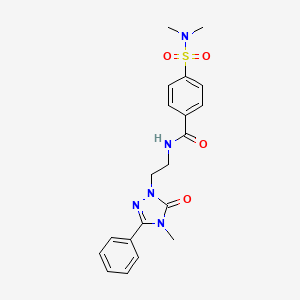

The compound “2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a benzyl group, a fluorophenyl group, a methoxymethyl group, a 1,2,3-triazole ring, and a 1,3,4-oxadiazole ring .

Synthesis Analysis

While the specific synthesis route for this compound is not available, it likely involves the formation of the 1,2,3-triazole ring and the 1,3,4-oxadiazole ring, which are common structures in heterocyclic chemistry .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole and 1,3,4-oxadiazole rings are five-membered heterocycles, which can contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activities

Research into 1,3,4-oxadiazole derivatives has shown promising antimicrobial and antitubercular activities. These compounds exhibit significant inhibitory effects against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. Their structure-activity relationship analysis suggests that the presence of certain substituents can enhance their biological activities, offering a pathway for the design of new therapeutic agents (Shingare et al., 2018; Bektaş et al., 2007).

Neuroprotective Effects

Some 1,3,4-oxadiazole derivatives have been evaluated for their neuroprotective effects, particularly in the context of Alzheimer’s disease. Compounds exhibiting high cell viability in models of amyloid-beta-induced toxicity point to their potential in treating neurodegenerative diseases, suggesting that modifications to the 1,3,4-oxadiazole core can lead to effective agents for managing conditions like Alzheimer's (Mei et al., 2017).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives have shown effective nematocidal activities against plant pathogens, indicating their potential as agricultural chemicals. These compounds could serve as leads for the development of new pesticides, offering an alternative to traditional nematocidal agents (Liu et al., 2022).

Optical and Electronic Materials

1,3,4-Oxadiazole derivatives have also been explored for their optical and electronic properties, including their use in nonlinear optical materials and fluorescent chemosensors. These compounds exhibit potential for applications in optoelectronics and sensing technologies, highlighting the versatility of the 1,3,4-oxadiazole scaffold in materials science (Chandrakantha et al., 2011; Cao et al., 2015).

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Such studies could provide valuable insights into its potential applications, particularly in the field of medicinal chemistry .

Propriétés

IUPAC Name |

2-benzyl-5-[1-(4-fluorophenyl)-5-(methoxymethyl)triazol-4-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O2/c1-26-12-16-18(22-24-25(16)15-9-7-14(20)8-10-15)19-23-21-17(27-19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPZUGBBFMJZBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=NN1C2=CC=C(C=C2)F)C3=NN=C(O3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2609731.png)

![Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2609739.png)

![2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609742.png)